molecular formula C5H12ClNO3 B12056632 l-Threonine methyl ester chlorhydrate

l-Threonine methyl ester chlorhydrate

Cat. No.: B12056632
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-LXNQBTANSA-N
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Description

L-Threonine methyl ester hydrochloride is a chemical compound with the molecular formula CH3CH(OH)CH(NH2)COOCH3 · HCl. It is a derivative of the essential amino acid L-Threonine, where the carboxyl group is esterified with methanol and combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in various scientific research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine methyl ester hydrochloride can be synthesized through the esterification of L-Threonine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of L-Threonine methyl ester hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Threonine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonine methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized as a feed and food additive to enhance nutritional value

Mechanism of Action

The mechanism of action of L-Threonine methyl ester hydrochloride involves its conversion to L-Threonine in biological systems. L-Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways. It acts as a precursor for the synthesis of other important biomolecules, including glycine and serine .

Comparison with Similar Compounds

L-Threonine methyl ester hydrochloride can be compared with other amino acid methyl ester hydrochlorides, such as:

  • L-Serine methyl ester hydrochloride
  • L-Valine methyl ester hydrochloride
  • L-Methionine methyl ester hydrochloride
  • L-Leucine methyl ester hydrochloride

Uniqueness

L-Threonine methyl ester hydrochloride is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3?,4-;/m0./s1

InChI Key

OZSJLLVVZFTDEY-LXNQBTANSA-N

Isomeric SMILES

CC([C@@H](C(=O)OC)N)O.Cl

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl

Origin of Product

United States

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